molecular formula C20H21F2N3O2 B2537434 1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954661-84-8

1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2537434
CAS No.: 954661-84-8
M. Wt: 373.404
InChI Key: OTFLMFSIEDOQME-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound that features a urea linkage and two 4-fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps. One common approach is to start with the preparation of the intermediate 1-(4-fluorobenzyl)-5-oxopyrrolidine. This intermediate can be synthesized through a series of reactions, including the condensation of 4-fluorobenzylamine with a suitable carbonyl compound, followed by cyclization.

The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The fluorobenzyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzyl)-4-methylpiperazine: This compound shares the 4-fluorobenzyl group but differs in its core structure, which is a piperazine ring.

    N-(4-Fluorobenzyl)urea: Similar in having a urea linkage and a 4-fluorobenzyl group, but lacks the pyrrolidine ring.

Uniqueness

1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is unique due to its combination of a urea linkage, two 4-fluorobenzyl groups, and a pyrrolidine ring

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O2/c21-17-5-1-14(2-6-17)10-23-20(27)24-11-16-9-19(26)25(13-16)12-15-3-7-18(22)8-4-15/h1-8,16H,9-13H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFLMFSIEDOQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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